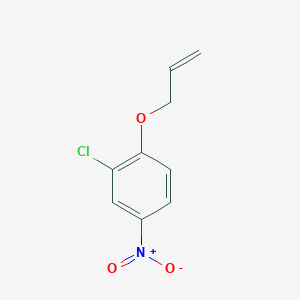
1-(Allyloxy)-2-chloro-4-nitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Allyloxy)-2-chloro-4-nitrobenzene is a useful research compound. Its molecular formula is C9H8ClNO3 and its molecular weight is 213.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Applications in Organic Synthesis
1-(Allyloxy)-2-chloro-4-nitrobenzene is primarily utilized as an intermediate in the synthesis of more complex organic compounds. Its unique functional groups allow it to participate in various chemical reactions, including:
- Nucleophilic Substitution Reactions : The chloro group can be replaced by nucleophiles, making it a versatile building block for synthesizing other compounds.
- Electrophilic Aromatic Substitution : The nitro group can facilitate electrophilic substitution reactions, allowing for further functionalization of the aromatic ring.
Potential Applications in Medicinal Chemistry
Research indicates that compounds with similar structures to this compound exhibit significant biological activity, particularly antimicrobial and anticancer properties. The nitro group is notable for its potential to be reduced to amines in biological systems, which may lead to cytotoxic effects against various cell lines.
Studies have shown that derivatives of this compound can interact with biological macromolecules such as proteins and nucleic acids. These interactions are crucial for understanding the compound's mechanisms of action and potential therapeutic applications. For instance:
- Antimicrobial Activity : Similar compounds have demonstrated effectiveness against various bacterial strains.
- Anticancer Activity : Investigations into the cytotoxic effects on cancer cell lines are ongoing, with promising preliminary results .
Materials Science Applications
The unique properties of this compound also make it suitable for applications in materials science. Its ability to undergo polymerization reactions can be harnessed for developing new materials with specific properties.
Case Studies
Propriétés
Formule moléculaire |
C9H8ClNO3 |
|---|---|
Poids moléculaire |
213.62 g/mol |
Nom IUPAC |
2-chloro-4-nitro-1-prop-2-enoxybenzene |
InChI |
InChI=1S/C9H8ClNO3/c1-2-5-14-9-4-3-7(11(12)13)6-8(9)10/h2-4,6H,1,5H2 |
Clé InChI |
SQCIKXJIFBNSBW-UHFFFAOYSA-N |
SMILES canonique |
C=CCOC1=C(C=C(C=C1)[N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















